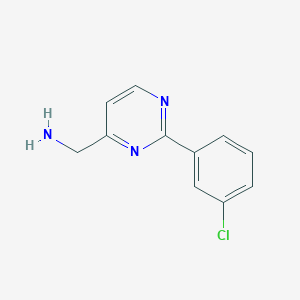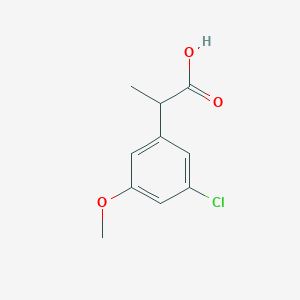![molecular formula C18H16N2O2 B13328425 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one is a complex organic compound with a unique structure that includes both indole and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Vorbereitungsmethoden
The synthesis of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Strychnine: An alkaloid with a more complex structure and potent biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of indole and pyridine rings, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
13-ethyl-5-methoxy-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C18H16N2O2/c1-3-10-9-19-18(21)16-15-13-6-5-12(22-2)8-11(13)4-7-14(15)20-17(10)16/h4-9,20H,3H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ZLSVOHISOHBXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC(=O)C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13328342.png)
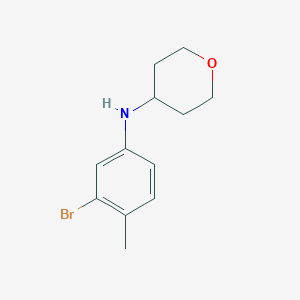
![(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13328356.png)
![1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13328357.png)
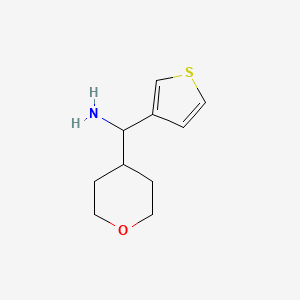
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)

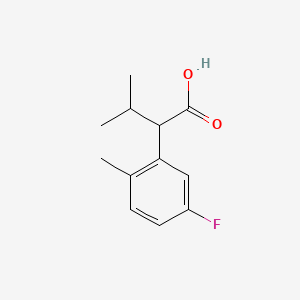
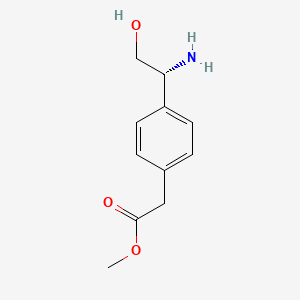
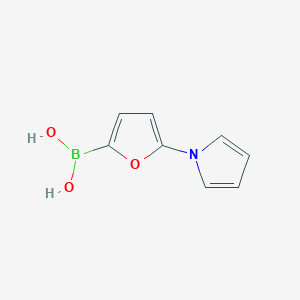

![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
